molecular formula C8H13ClO2 B1297549 Methyl 4-chloro-2,2-dimethyl-4-pentenoate CAS No. 86799-85-1

Methyl 4-chloro-2,2-dimethyl-4-pentenoate

Cat. No. B1297549
CAS RN: 86799-85-1
M. Wt: 176.64 g/mol
InChI Key: NMIYZQVNXZOOPF-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-2,2-dimethyl-4-pentenoate” is a chemical compound with the linear formula C8H13ClO2 . It has a CAS Number of 86799-85-1 and a molecular weight of 176.645 .


Molecular Structure Analysis

The molecular structure of “Methyl 4-chloro-2,2-dimethyl-4-pentenoate” is represented by the linear formula C8H13ClO2 . The IUPAC Standard InChI is InChI=1S/C8H13ClO2/c1-6(9)5-8(2,3)7(10)11-4/h1,5H2,2-4H3 .

Scientific Research Applications

Synthesis of Novel Compounds

Methyl 4-chloro-2,2-dimethyl-4-pentenoate is utilized in the synthesis of various novel organic compounds. One notable application is in the synthesis of 3-oxopiperidin-2-ones from methyl 2-alkoxy-5-amino-2-pentenoates. This process involves a ring transformation followed by cyclization towards pyrrolidines and piperidines, offering a convenient approach for the transformation of these compounds (Dejaegher, D’hooghe, & Kimpe, 2008).

Chemical Reactions and Transformations

In another research, the thermal rearrangement of α,β- to β,γ-unsaturated esters, including methyl 4-chloro-2,2-dimethyl-4-pentenoate, was studied. This research provides insight into the mechanisms of these rearrangements, which are significant for understanding complex organic reactions (Mcgreer & Chiu, 1968).

Catalysis and Industrial Applications

Methyl 4-chloro-2,2-dimethyl-4-pentenoate is also explored in catalysis. For instance, in the cobalt carbonyl-catalyzed hydroesterification of butadiene with carbon monoxide and methanol, this compound plays a crucial role in enhancing the efficiency of the reaction (Matsuda, 1973).

Application in Polymer and Material Science

This compound is used in material science, particularly in polymer processing. The electrostatic polymer processing of isotactic poly(4-methyl-1-pentene) fibrous membrane, which has wide industrial and medical applications, is an example of its use in this field (Lee, Givens, Chase, & Rabolt, 2006).

Biocatalysis

Methyl 4-chloro-2,2-dimethyl-4-pentenoate is also significant in the field of biocatalysis. The study on alternative pig liver esterase (APLE) and its functional expression in Pichia pastoris demonstrates its application in enantioselective hydrolysis, an essential aspect of stereochemistry (Hermann et al., 2008).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

methyl 4-chloro-2,2-dimethylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c1-6(9)5-8(2,3)7(10)11-4/h1,5H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIYZQVNXZOOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=C)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335094
Record name Methyl 4-chloro-2,2-dimethyl-4-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-2,2-dimethyl-4-pentenoate

CAS RN

86799-85-1
Record name Methyl 4-chloro-2,2-dimethyl-4-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86799-85-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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